4-(2,2-Difluoroethoxy)benzonitrile
Overview
Description
4-(2,2-Difluoroethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H7F2NO and its molecular weight is 183.15. The purity is usually 95%.
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Scientific Research Applications
1. Chemical Synthesis and Molecular Structure
- Benzonitrile Derivatives Synthesis : Benzonitrile units are significant in natural products, pharmaceuticals, and agrochemicals. Innovative protocols for synthesizing benzonitriles, like N-Heterocyclic Carbene-Catalyzed Benzonitrile Assembly, have been explored (Jia & Wang, 2016).
2. Materials Science Applications
- Electrochemical Applications : A study on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrated improved cyclic stability and protective film formation on electrodes (Huang et al., 2014).
- Polymer Chemistry : Novel aromatic polyesters with pendant cyano groups were synthesized using a derivative of benzonitrile, showcasing good solubility and thermal stability (Yu, Cai, & Wang, 2009).
3. Photochemical and Photophysical Studies
- Dual Fluorescence Studies : 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) was investigated for its dual fluorescence, contributing to the understanding of intramolecular charge-transfer (ICT) state structures (Köhn & Hättig, 2004).
4. Electrochemistry and Corrosion Science
- Corrosion Inhibition : Benzonitrile derivatives were evaluated as corrosion inhibitors for mild steel, with findings suggesting excellent inhibition performance and insight into molecular interactions on steel surfaces (Chaouiki et al., 2018).
5. Organic and Medicinal Chemistry
- Pharmaceutical Applications : The design and synthesis of novel, nonsteroidal androgen receptor antagonists using a trifluoromethyl benzonitrile derivative showed promising results for dermatological indications without phototoxicity (Li et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-(2,2-difluoroethoxy)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMBVXZTLFQXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678949 | |
Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184375-73-2 | |
Record name | 4-(2,2-Difluoroethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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